molecular formula C6H11F3S B3338413 6,6,6-Trifluorohexylmercaptan CAS No. 914642-05-0

6,6,6-Trifluorohexylmercaptan

Cat. No.: B3338413
CAS No.: 914642-05-0
M. Wt: 172.21
InChI Key: VGKLEAKHGYTALD-UHFFFAOYSA-N
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Description

6,6,6-Trifluorohexylmercaptan is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a hexyl chain, which is further bonded to a mercaptan (thiol) group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which significantly influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6,6,6-trifluorohexanol with thiourea under acidic conditions to yield the desired mercaptan compound .

Industrial Production Methods

Industrial production of 6,6,6-Trifluorohexylmercaptan often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexylmercaptan undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluorohexylmercaptan finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexylmercaptan involves its interaction with molecular targets through its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluorohexanol: Similar structure but with a hydroxyl group instead of a thiol group.

    6,6,6-Trifluorohexanoic acid: Contains a carboxylic acid group instead of a thiol group.

    6,6,6-Trifluorohexylamine: Features an amine group in place of the thiol group.

Uniqueness

6,6,6-Trifluorohexylmercaptan is unique due to its combination of a trifluoromethyl group and a thiol group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiol group provides a reactive site for various chemical transformations .

Properties

IUPAC Name

6,6,6-trifluorohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3S/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLEAKHGYTALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307829
Record name 6,6,6-Trifluoro-1-hexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914642-05-0
Record name 6,6,6-Trifluoro-1-hexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914642-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6,6-Trifluoro-1-hexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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